molecular formula C7H6BrNO2 B1377214 5-Bromo-2-methoxyisonicotinaldehyde CAS No. 936011-17-5

5-Bromo-2-methoxyisonicotinaldehyde

Cat. No. B1377214
CAS RN: 936011-17-5
M. Wt: 216.03 g/mol
InChI Key: GSHIHNCXBSQCLM-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyisonicotinaldehyde is a chemical compound with the CAS Number: 936011-17-5 . It has a molecular weight of 216.03 g/mol and is used for laboratory research purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at -60℃ for 1 hour . The reaction mixture is then stirred at -60℃ for another hour .


Molecular Structure Analysis

The molecular formula of this compound is C7H6BrNO2 . The InChI code is 1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

5-Bromo-2-methoxyisonicotinaldehyde has been instrumental in the synthesis and characterization of novel compounds. For example, a study utilized this compound for the synthesis of new Schiff base compounds and zinc(II) phthalocyanine. These compounds exhibited remarkable properties, such as high singlet oxygen quantum yield, which are beneficial for photodynamic therapy applications, especially in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Structural Analysis and Crystallography

The compound has also been used in structural analysis and crystallography. A study presented the crystal structures of aroylhydrazones derived from 5-methoxysalicylaldehyde, which shares a structural similarity with this compound. These structures were stabilized by hydrogen bonds and π...π interactions, contributing significantly to our understanding of molecular interactions and crystal engineering (Zong & Wu, 2013).

Photophysical and Photochemical Properties

Furthermore, this compound and its derivatives have been pivotal in the study of photophysical and photochemical properties. One study emphasized the spectroscopic, photophysical, and photochemical properties of new phthalocyanine compounds derived from it. The study highlights the utility of these compounds as photosensitizers in photodynamic therapy, showcasing their potential in medical applications, particularly in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Industrial Process and Large-Scale Synthesis

This compound is not only crucial in laboratory research but also in industrial processes. A novel and practical industrial process was developed for the large-scale synthesis of a key intermediate crucial for the manufacturing of therapeutic SGLT2 inhibitors, showcasing its importance in pharmaceutical manufacturing and its potential impact on healthcare solutions (Zhang et al., 2022).

Safety and Hazards

The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective equipment .

properties

IUPAC Name

5-bromo-2-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHIHNCXBSQCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743174
Record name 5-Bromo-2-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936011-17-5
Record name 5-Bromo-2-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methoxypyridine-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine in THF (0.1M) at 0° C. was added n-BuLi (1.1 eq.). The solution was stirred for 30 min and then was cannulated in a solution of commercially available 5-bromo-2-methoxypyridine in THF (0.1M) at −78° C. The resulting solution was stirred at −78° C. for 30 min then DMF (1.5 eq.) was added. Final reaction mixture was allowed to warm to 0° C. before it was quenched with saturated aqueous NH4Cl and then extracted with EtOAc. The organic extract was washed with saturated NaHCO3, brine, dried over MgSO4, filtered and concentrated. Purification by column chromatography on silica gel (Combi-Flash by ISCO), eluting with Hex/EtOAc (0 to 50% in 30 min) afforded the desired compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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